An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diisopropylethylenediamine
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diisopropylethylenediamine, a symmetrically substituted diamine, is a versatile chemical intermediate with significant applications in pharmaceutical and materials science.[1] Its unique structural features, including the steric hindrance provided by the isopropyl groups, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Diisopropylethylenediamine, offering detailed experimental protocols and data to support its use in research and development. A primary application of this compound is as a key intermediate in the synthesis of nootropic drugs like pramiracetam.[2]
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Diisopropylethylenediamine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol |
| CAS Number | 4013-94-9[3] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 169-171 °C |
| Density | 0.798 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4289 |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| Water Solubility | Miscible |
Synthesis of N,N'-Diisopropylethylenediamine
The synthesis of N,N'-Diisopropylethylenediamine can be achieved through various methods. A common and effective industrial method involves the high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.
Synthesis Workflow
Caption: High-pressure ammonolysis synthesis of N,N'-Diisopropylethylenediamine.
Experimental Protocol: High-Pressure Ammonolysis
This protocol is based on a patented industrial synthesis method.[5]
Materials:
-
N,N-diisopropylamino chloroethane hydrochloride
-
Liquid ammonia
-
Solvent (e.g., benzene, toluene, xylene, dichloromethane, dichloroethane)[5]
-
High-pressure reaction kettle with stirring and temperature control
Procedure:
-
Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. The weight ratio of the hydrochloride to the solvent is typically between 1:2 and 1:5.[5]
-
Seal the kettle and carefully introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[5]
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The pressure will rise to 2-6 MPa.[5]
-
Maintain the reaction at this temperature and pressure for 2-6 hours with continuous stirring.[5]
-
After the reaction is complete, cool the kettle to room temperature and carefully vent the excess ammonia.
-
The reaction mixture is then subjected to a standard work-up procedure, which may include neutralization with a base, extraction with an organic solvent, and washing with water.
-
The crude product is purified by distillation under atmospheric or reduced pressure to yield pure N,N'-Diisopropylethylenediamine.
Table 2: Synthesis Parameters for High-Pressure Ammonolysis
| Parameter | Range |
| Temperature | 80 - 120 °C[5] |
| Pressure | 2 - 6 MPa[5] |
| Reaction Time | 2 - 6 hours[5] |
| Molar Ratio (Hydrochloride:Ammonia) | 1:5 - 1:15[5] |
| Solvent | Aromatic or halogenated hydrocarbons[5] |
Characterization of N,N'-Diisopropylethylenediamine
The identity and purity of the synthesized N,N'-Diisopropylethylenediamine are confirmed using a combination of spectroscopic techniques.
Characterization Workflow
Caption: Spectroscopic characterization workflow for N,N'-Diisopropylethylenediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Prepare a sample by dissolving a small amount of N,N'-Diisopropylethylenediamine in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Table 3: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.0-1.1 | Doublet | 12H | -CH(CH ₃)₂ | |
| ~2.6-2.8 | Multiplet | 4H | -NH -CH ₂-CH ₂-NH - | |
| ~2.8-3.0 | Septet | 2H | -CH (CH₃)₂ | |
| Variable | Broad Singlet | 2H | -NH - |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~22-24 | -CH(C H₃)₂ | |
| ~45-48 | -NH-C H₂-C H₂-NH- | |
| ~48-51 | -C H(CH₃)₂ |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small drop of N,N'-Diisopropylethylenediamine onto the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3350-3310 | N-H | Stretching (secondary amine) |
| 2970-2950 | C-H | Stretching (alkane, isopropyl) |
| 2870-2850 | C-H | Stretching (alkane, ethyl) |
| 1470-1450 | C-H | Bending (alkane) |
| 1170-1140 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable technique, such as electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern: The mass spectrum of N,N'-Diisopropylethylenediamine is expected to show a molecular ion peak [M]⁺ at m/z 144.[4] Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[6] Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] For N,N'-Diisopropylethylenediamine, this would lead to characteristic fragment ions.
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Possible Fragment |
| 144 | [C₈H₂₀N₂]⁺ (Molecular Ion) |
| 129 | [M - CH₃]⁺ |
| 101 | [M - C₃H₇]⁺ |
| 86 | [CH₂(CH₂)NHCH(CH₃)₂]⁺ |
| 72 | [NHCH₂CH₂NH₂]⁺ or [CH(CH₃)₂NHCH₂]⁺ |
| 58 | [CH₂CH₂NHCH₃]⁺ |
| 44 | [CH₂NHCH₃]⁺ |
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of N,N'-Diisopropylethylenediamine. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The reliable synthesis and thorough characterization of this intermediate are crucial for its successful application in the production of pharmaceuticals and other advanced materials.
References
- 1. rsc.org [rsc.org]
- 2. CN104341333B - A kind of preparation method of pramiracetam sulfate - Google Patents [patents.google.com]
- 3. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Diisopropylethylenediamine [webbook.nist.gov]
- 5. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
